Cas no 2138810-02-1 (Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]-)

Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]-, is a brominated pyrazole derivative with a reactive methylene group conjugated to a butanoic acid moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic compounds and functionalized pyrazole derivatives. The presence of both a bromo substituent and an acidic carboxyl group enhances its utility in cross-coupling reactions and further derivatization. Its structural features make it suitable for applications in pharmaceutical and agrochemical research, particularly in the development of biologically active molecules. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings.
Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]- structure
2138810-02-1 structure
Product name:Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]-
CAS No:2138810-02-1
MF:C9H11BrN2O2
MW:259.099841356277
CID:5260306

Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]-
    • Inchi: 1S/C9H11BrN2O2/c1-3-6(9(13)14)4-7-5-12(2)11-8(7)10/h4-5H,3H2,1-2H3,(H,13,14)
    • InChI Key: LJCIMHAGKMXVGT-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(=CC1=CN(C)N=C1Br)CC

Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-390363-1.0g
(2E)-2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylidene]butanoic acid
2138810-02-1
1g
$1629.0 2023-05-29
Enamine
EN300-390363-0.1g
(2E)-2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylidene]butanoic acid
2138810-02-1
0.1g
$1433.0 2023-05-29
Enamine
EN300-390363-0.05g
(2E)-2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylidene]butanoic acid
2138810-02-1
0.05g
$1368.0 2023-05-29
Enamine
EN300-390363-0.5g
(2E)-2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylidene]butanoic acid
2138810-02-1
0.5g
$1563.0 2023-05-29
Enamine
EN300-390363-5.0g
(2E)-2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylidene]butanoic acid
2138810-02-1
5g
$4722.0 2023-05-29
Enamine
EN300-390363-0.25g
(2E)-2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylidene]butanoic acid
2138810-02-1
0.25g
$1498.0 2023-05-29
Enamine
EN300-390363-2.5g
(2E)-2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylidene]butanoic acid
2138810-02-1
2.5g
$3191.0 2023-05-29
Enamine
EN300-390363-10.0g
(2E)-2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylidene]butanoic acid
2138810-02-1
10g
$7004.0 2023-05-29

Additional information on Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]-

Butanoic Acid, 2-[(3-Bromo-1-Methyl-1H-Pyrazol-4-Yl)Methylene]-: A Comprehensive Overview

The compound Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]-, with the CAS number 2138810-02-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a butanoic acid backbone with a substituted pyrazole moiety. The presence of the bromine atom at the 3-position of the pyrazole ring introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]-. One such approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also minimizes the formation of byproducts. This method has been particularly effective in constructing the pyrazole ring, a critical component of the molecule's structure. The methyl group at the 1-position of the pyrazole further stabilizes the molecule, contributing to its thermal stability and solubility properties.

The structural uniqueness of Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methylene]- has made it a subject of interest in drug discovery programs. Researchers have investigated its potential as a lead compound for developing new therapeutic agents. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. These findings suggest that further optimization of the molecule could yield compounds with enhanced bioactivity and selectivity.

In addition to its pharmacological applications, Butanoic acid, 2-[(3-bromo-1-methyl-1H-pyrazol-4-Yl)Methylene]- has also been explored in materials science. Its ability to form stable coordination complexes with metal ions makes it a promising candidate for designing new materials with tailored electronic properties. Recent research has focused on its application in organic electronics, where it has been used as a building block for constructing functional polymers and small molecules.

The synthesis and characterization of Butanoic acid, 2-[ (3-bromo -1 -methyl -1 H -pyrazol -4 -yl ) methylene ] - have been extensively documented in recent scientific literature. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into its molecular structure and conformational preferences. These studies have revealed that the molecule adopts a planar geometry around the pyrazole ring, which is crucial for its interactions with biological targets.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties of this compound. Density functional theory (DFT) calculations have been employed to investigate its frontier molecular orbitals and reactivity patterns. These studies have highlighted its potential as an electron-deficient aromatic system, which can participate in various π-interactions and electrophilic substitutions.

In conclusion, Butanoic acid, 2-[ (3-bromo -1 -methyl -1 H -pyrazol -4 -yl ) methylene ] - (CAS No: 2138810-02-1) is a versatile compound with diverse applications in chemistry and biology. Its unique structure and functional groups make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in various scientific disciplines.

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